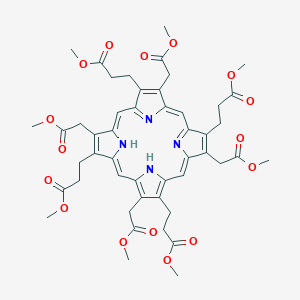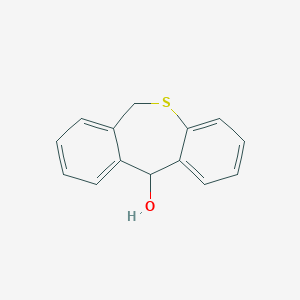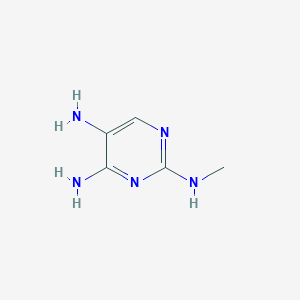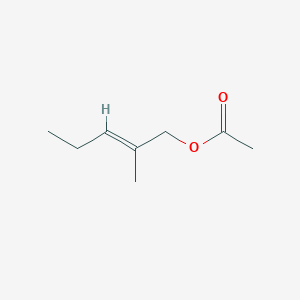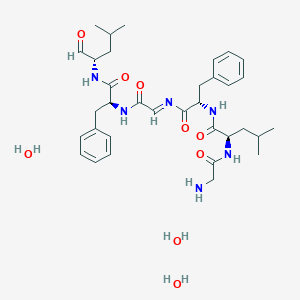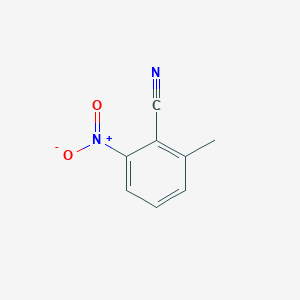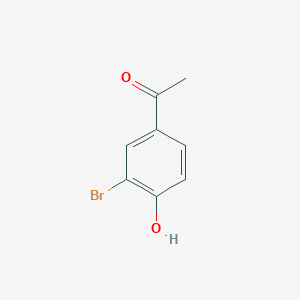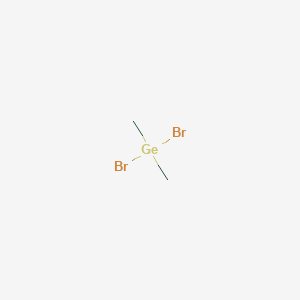
Dimethylgermane, dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylgermane, dibromo-, also known as DMGeBr2, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of Dimethylgermane, dibromo- is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. In materials science, Dimethylgermane, dibromo- is used as a precursor for the growth of germanium-containing materials through chemical vapor deposition.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dimethylgermane, dibromo-. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at low doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Dimethylgermane, dibromo- is its high reactivity and selectivity in organic reactions, making it a useful catalyst. Additionally, Dimethylgermane, dibromo- is relatively easy to synthesize and handle in the laboratory. However, one limitation is its potential toxicity at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Dimethylgermane, dibromo-. One area of interest is the development of new synthetic methods for Dimethylgermane, dibromo- that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of Dimethylgermane, dibromo- in organic reactions and materials science. Finally, the potential applications of Dimethylgermane, dibromo- in electronics and other areas should be further explored.
Méthodes De Synthèse
Dimethylgermane, dibromo- can be synthesized by reacting germanium tetrabromide with dimethylzinc in the presence of a palladium catalyst. The reaction produces Dimethylgermane, dibromo- as the main product, along with other minor byproducts.
Applications De Recherche Scientifique
Dimethylgermane, dibromo- has been studied for its potential applications in various areas, including catalysis, materials science, and electronics. In catalysis, Dimethylgermane, dibromo- has been shown to be an effective catalyst for various organic reactions, such as the reduction of ketones and aldehydes. In materials science, Dimethylgermane, dibromo- has been used as a precursor for the synthesis of germanium-containing materials, such as germanium nanowires and germanium thin films. In electronics, Dimethylgermane, dibromo- has been studied for its potential use as a dopant in semiconductors.
Propriétés
Numéro CAS |
1730-66-1 |
|---|---|
Nom du produit |
Dimethylgermane, dibromo- |
Formule moléculaire |
C2H6Br2Ge |
Poids moléculaire |
262.51 g/mol |
Nom IUPAC |
dibromo(dimethyl)germane |
InChI |
InChI=1S/C2H6Br2Ge/c1-5(2,3)4/h1-2H3 |
Clé InChI |
VLTYGJDLSRPXQN-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(Br)Br |
SMILES canonique |
C[Ge](C)(Br)Br |
Autres numéros CAS |
1730-66-1 |
Synonymes |
Dibromodimethylgermane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



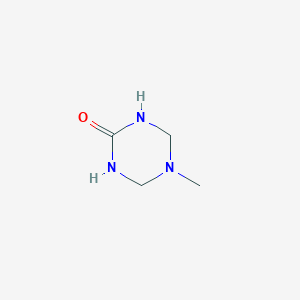
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)

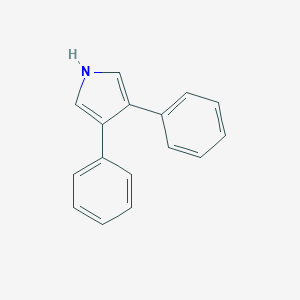
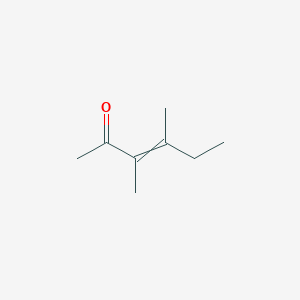
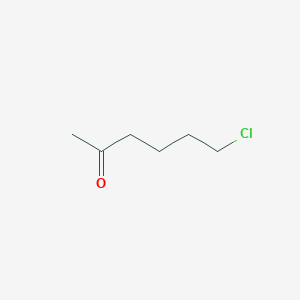
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
